

Application Notes and Protocols for 15-Lox-IN-1

In Vivo Use

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Compound of Interest

Compound Name: 15-Lox-IN-1

Cat. No.: B15137621

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Introduction

15-Lipoxygenase-1 (15-LOX-1) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic and linoleic acid.^{[1][2]} It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of a variety of bioactive lipid mediators.^[1] These mediators are implicated in a range of physiological and pathological processes, including inflammation, immune responses, and cell death.^{[1][3]} Inhibition of 15-LOX-1 is therefore a promising therapeutic strategy for a number of diseases, including inflammatory disorders, certain cancers, and neurodegenerative conditions.^{[1][4]}

15-Lox-IN-1 is a potent and selective inhibitor of 15-LOX-1.^[5] These application notes provide detailed protocols for the preparation and in vivo administration of **15-Lox-IN-1**, as well as methods for assessing its biological effects.

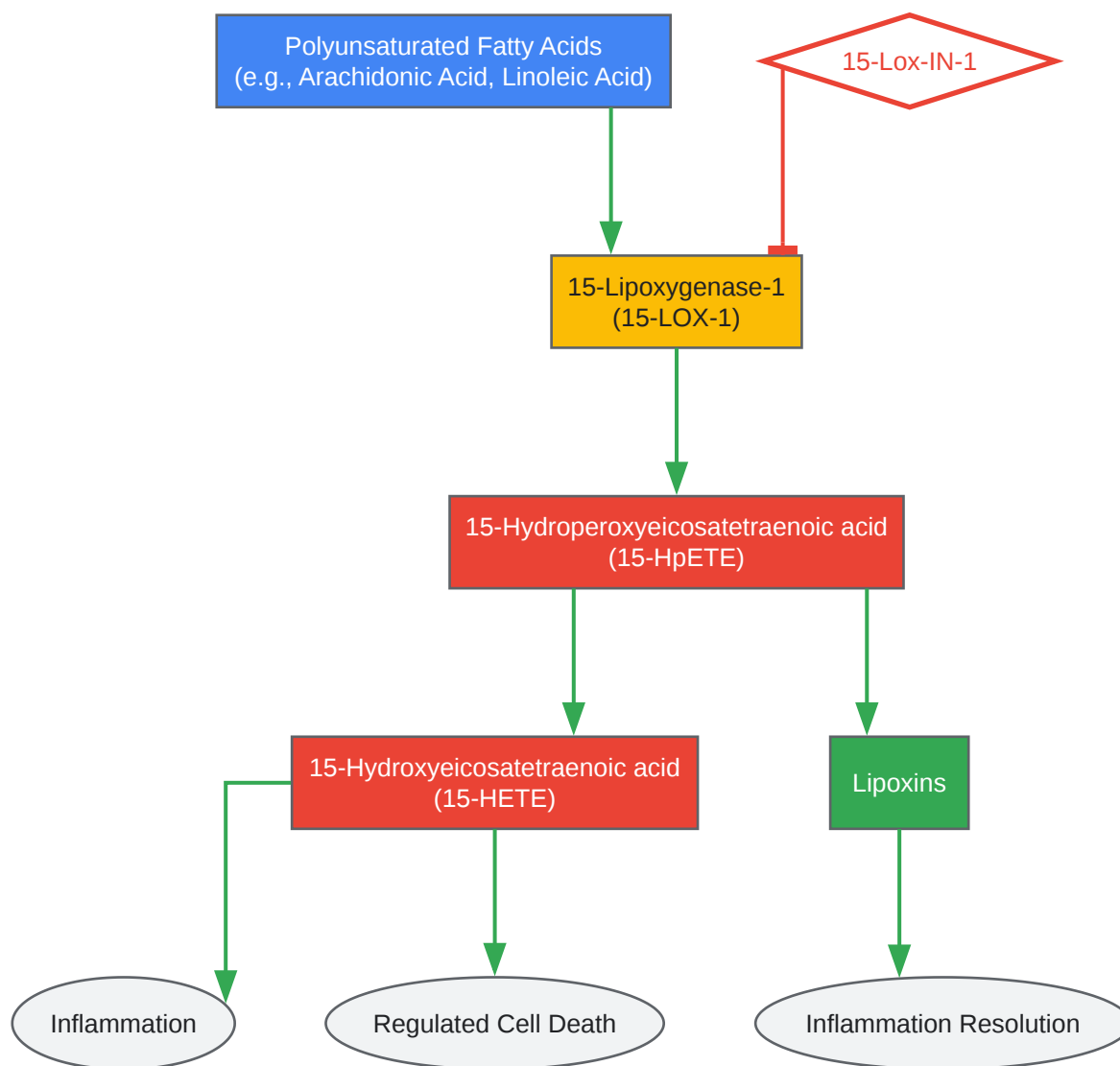
Disclaimer: **15-Lox-IN-1** is intended for research use only and has not been fully validated for medical applications.^[6] The information provided here is for guidance and should be adapted to specific experimental needs.

Data Presentation

Table 1: Physicochemical Properties of **15-Lox-IN-1**

Property	Value	Reference
CAS Number	2349374-37-2	[6]
Molecular Formula	C ₂₂ H ₂₁ ClN ₂ O ₄	[6]
Molecular Weight	412.87 g/mol	[6]
In Vitro IC ₅₀ (15-LOX-1)	0.19 µM	[5]
In Vitro Solubility	≥ 10 mg/mL in DMSO (requires sonication)	[6]
In Vivo Formulation	10% DMSO in 90% corn oil	[6]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[5]

Signaling Pathway



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Caption: 15-LOX-1 signaling pathway and the inhibitory action of **15-Lox-IN-1**.

Experimental Protocols

1. Preparation of **15-Lox-IN-1** for In Vivo Administration

This protocol describes the preparation of a stock solution and a formulation suitable for intraperitoneal (i.p.) injection in mice.

Materials:

- **15-Lox-IN-1** powder

- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile, light-protected microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- Stock Solution Preparation (10 mg/mL):
 - Aseptically weigh the desired amount of **15-Lox-IN-1** powder.
 - In a sterile, light-protected tube, dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
 - Vortex and sonicate until the solution is clear.[\[6\]](#)
 - Store the stock solution at -80°C for up to 6 months.[\[5\]](#)
- Working Solution for Injection (e.g., 1 mg/mL):
 - On the day of injection, thaw the 10 mg/mL stock solution.
 - In a sterile tube, add 9 parts of sterile corn oil.
 - Slowly add 1 part of the 10 mg/mL **15-Lox-IN-1** stock solution to the corn oil while vortexing to create a 10% DMSO in 90% corn oil emulsion.[\[6\]](#) This will result in a final inhibitor concentration of 1 mg/mL.
 - Ensure the solution is homogenous before administration.

2. In Vivo Administration of **15-Lox-IN-1** in a Mouse Model of LPS-Induced Inflammation

This protocol provides a general guideline for administering **15-Lox-IN-1** to mice in a lipopolysaccharide (LPS)-induced inflammation model. Doses and timing should be optimized for each specific study.

Animal Model:

- Male C57BL/6 mice, 8-10 weeks old.
- House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatize animals for at least one week before the experiment.
- All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Groups:

- Group 1: Vehicle Control: Mice receive an i.p. injection of the vehicle (10% DMSO in 90% corn oil).
- Group 2: LPS + Vehicle: Mice receive an i.p. injection of the vehicle followed by an i.p. injection of LPS.
- Group 3: LPS + **15-Lox-IN-1** (Low Dose): Mice receive an i.p. injection of a low dose of **15-Lox-IN-1** followed by an i.p. injection of LPS.
- Group 4: LPS + **15-Lox-IN-1** (High Dose): Mice receive an i.p. injection of a high dose of **15-Lox-IN-1** followed by an i.p. injection of LPS.

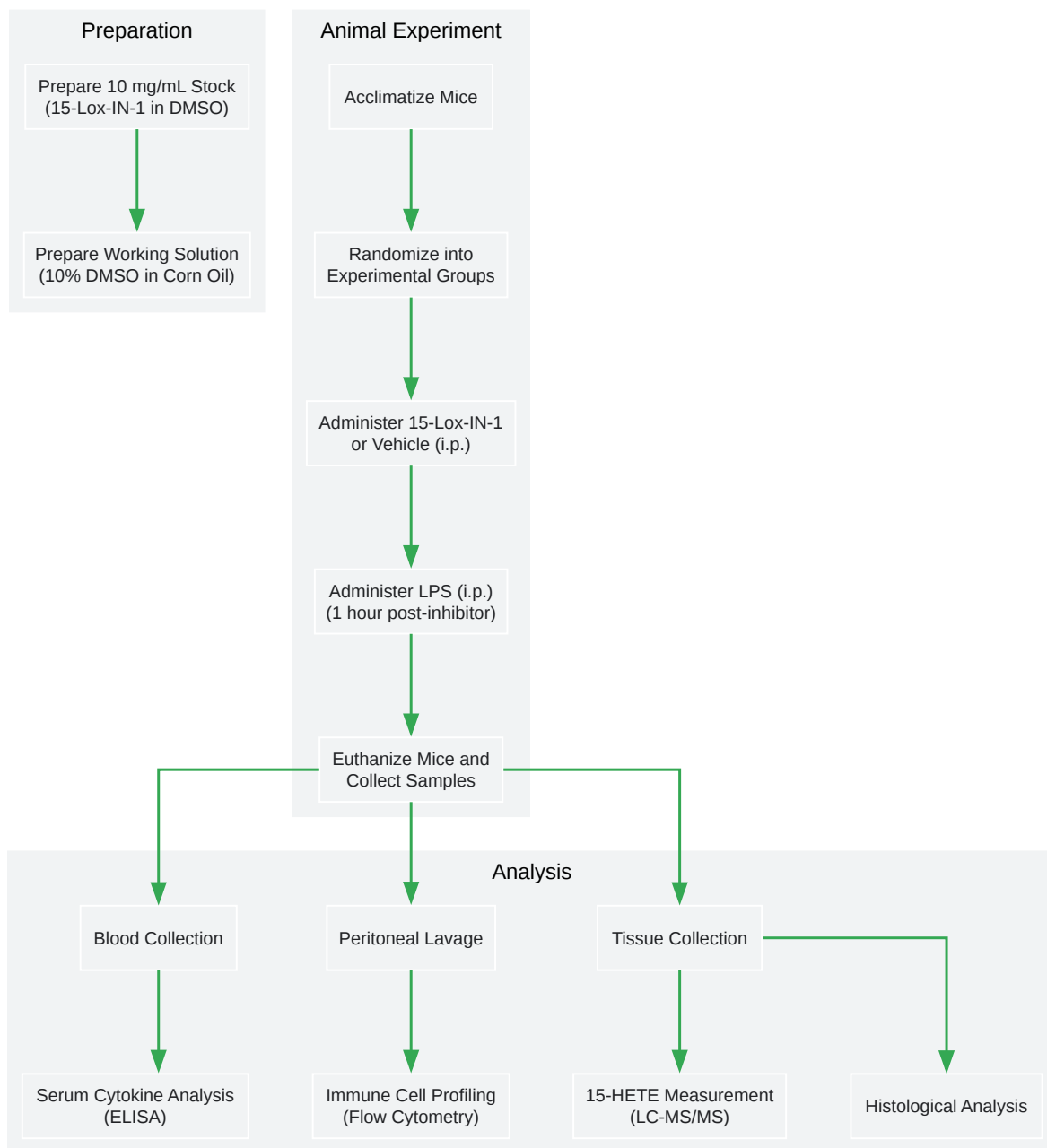
Note on Dosing: Since no specific in vivo dosage for **15-Lox-IN-1** is publicly available, a dose-response study is recommended. A starting point could be in the range of 1-10 mg/kg body weight, administered via i.p. injection.

Procedure:

- Inhibitor Administration:
 - Administer the appropriate dose of **15-Lox-IN-1** or vehicle via i.p. injection. The volume of injection should be consistent across all animals (e.g., 100 µL).
- Induction of Inflammation:

- One hour after inhibitor/vehicle administration, induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg body weight, dissolved in sterile saline).
- Sample Collection and Analysis:
 - At a predetermined time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice.
 - Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF- α , IL-6) using ELISA.
 - Perform peritoneal lavage to collect peritoneal cells for flow cytometry analysis of immune cell populations (e.g., neutrophils, macrophages).
 - Collect tissues (e.g., lung, liver, spleen) for histological analysis or measurement of 15-HETE levels by LC-MS/MS to assess target engagement.

Experimental Workflow



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Caption: Workflow for an in vivo study of **15-Lox-IN-1** in an LPS-induced inflammation model.

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